An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a pyrrole ring substituted with both an amino and a carboxamide group, serves as a versatile scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-Amino-1H-pyrrole-2-carboxamide. It includes a summary of its physicochemical characteristics, spectral data, a plausible synthesis protocol, and insights into its potential biological activities based on related structures. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
1-Amino-1H-pyrrole-2-carboxamide possesses a distinct molecular architecture that underpins its chemical reactivity and biological potential. The pyrrole ring, an aromatic five-membered heterocycle, is functionalized at the 1-position with an amino group and at the 2-position with a carboxamide moiety.
Table 1: General and Physicochemical Properties of 1-Amino-1H-pyrrole-2-carboxamide
| Property | Value | Source(s) |
| IUPAC Name | 1-amino-1H-pyrrole-2-carboxamide | [1] |
| CAS Number | 159326-69-9 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Solid (usually white or off-white) | [2] |
| Melting Point | 199-201 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Slightly soluble in water; Soluble in some polar organic solvents like DMSO | |
| pKa | No commonly reported simple pKa value as it has multiple potentially acidic/basic sites. |
Table 2: Computed Chemical Properties of 1-Amino-1H-pyrrole-2-carboxamide
| Property | Value | Source(s) |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area (TPSA) | 74.04 Ų | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the protons of the amino and carboxamide groups. The chemical shifts and coupling constants of the pyrrole ring protons are characteristic of a substituted aromatic system.
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¹³C NMR: The carbon NMR spectrum would reveal signals for the five carbon atoms of the pyrrole ring and the carbonyl carbon of the carboxamide group. A reference to a ¹³C NMR spectrum is available on PubChem, which can be a valuable resource for researchers with access.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-Amino-1H-pyrrole-2-carboxamide would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:
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N-H stretching from the amino and carboxamide groups, typically in the range of 3200-3400 cm⁻¹.
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C=O stretching of the amide carbonyl group, expected around 1640-1680 cm⁻¹.
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C-N stretching and N-H bending vibrations.
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C-H and C=C stretching and bending vibrations of the pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 125. Analysis of the fragmentation pattern can help to confirm the structure by identifying characteristic losses of functional groups such as the amino and carboxamide moieties.
Experimental Protocols
Synthesis of 1-Amino-1H-pyrrole-2-carboxamide
A plausible synthetic route to 1-Amino-1H-pyrrole-2-carboxamide can be adapted from general methods for the synthesis of pyrrole-2-carboxamides. One such approach involves the amidation of a suitable pyrrole-2-carboxylic acid precursor.
Workflow for a Potential Synthesis Route
Caption: A potential synthetic workflow for 1-Amino-1H-pyrrole-2-carboxamide.
Detailed Protocol (Hypothetical):
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Activation of Pyrrole-2-carboxylic Acid: To a solution of pyrrole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a suitable activating agent is added. This could be thionyl chloride to form the acid chloride, or a peptide coupling reagent system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
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Amination: The activated pyrrole-2-carboxylic acid derivative is then reacted with a source of the N-amino group, such as hydrazine hydrate or a protected form of hydrazine. This reaction is usually performed in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed.
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Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Purification and Analysis
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Recrystallization: Purification of the final product can often be achieved by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 1-Amino-1H-pyrrole-2-carboxamide and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.
Potential Biological Activity and Mechanism of Action
While direct studies on the biological activity of 1-Amino-1H-pyrrole-2-carboxamide are limited, the broader class of pyrrole-2-carboxamide derivatives has shown significant potential as therapeutic agents. These compounds are known to act as enzyme inhibitors, and their mechanism of action can be inferred from studies on structurally related molecules.
Potential Mechanisms of Action:
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Enzyme Inhibition: Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for mycolic acid transport in Mycobacterium tuberculosis.[4] This suggests a potential application as anti-tuberculosis agents. Other related compounds have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), indicating a possible role in treating inflammatory diseases.[5]
Logical Relationship of Potential Biological Activity
Caption: Inferred mechanism of action for pyrrole-2-carboxamide derivatives.
Conclusion
1-Amino-1H-pyrrole-2-carboxamide is a molecule with considerable potential for the development of novel therapeutics and functional materials. This guide has summarized its key chemical and physical properties, provided insights into its spectral characteristics, and outlined a plausible synthetic approach. The demonstrated biological activities of related pyrrole-2-carboxamide derivatives as enzyme inhibitors highlight promising avenues for future research and drug discovery efforts centered on this versatile chemical scaffold. Further detailed experimental studies are warranted to fully elucidate its properties and therapeutic potential.
References
- 1. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-1H-pyrrole-2-carboxamide Properties, Uses, Safety, Synthesis & Supplier China | High-Quality Chemical Manufacturer [pipzine-chem.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
